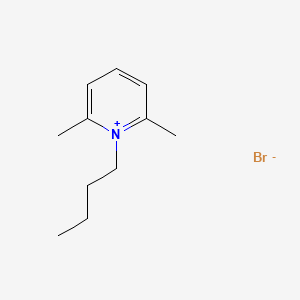
1-Butyl-2,6-dimethylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,6-dimethylpyridin-1-ium bromide is an organic compound belonging to the class of ionic liquids. It is characterized by its unique structure, which includes a pyridinium core substituted with butyl and dimethyl groups. This compound is known for its high thermal stability and solubility in water and various organic solvents .
Vorbereitungsmethoden
The synthesis of 1-butyl-2,6-dimethylpyridin-1-ium bromide typically involves the quaternization of 2,6-dimethylpyridine with butyl bromide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods:
Batch Process: Involves mixing 2,6-dimethylpyridine and butyl bromide in a solvent, followed by heating and stirring until the reaction is complete. The product is then isolated and purified.
Continuous Process: Utilizes a continuous flow reactor where the reactants are continuously fed, and the product is continuously removed.
Analyse Chemischer Reaktionen
1-Butyl-2,6-dimethylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar solvents like water or methanol at room temperature.
Oxidation: Conducted in acidic or basic media at elevated temperatures.
Reduction: Carried out in anhydrous solvents under inert atmosphere.
Major Products:
Substitution Reactions: Yield various substituted pyridinium salts.
Oxidation Reactions: Produce oxidized derivatives of the pyridinium ring.
Reduction Reactions: Result in reduced forms of the pyridinium compound.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,6-dimethylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring ionic liquids.
Biology: Employed in the extraction and separation of biomolecules due to its unique solvation properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 1-butyl-2,6-dimethylpyridin-1-ium bromide is primarily based on its ionic nature. The compound interacts with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate its role as a solvent, catalyst, and antimicrobial agent. The bromide ion plays a crucial role in stabilizing the ionic structure and enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2,6-dimethylpyridin-1-ium bromide can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium Bromide: Known for its high ionic conductivity and use in electrochemical applications.
1-Butyl-1-methylpiperidinium Bromide: Utilized in organic synthesis and as a phase transfer catalyst.
1-Butyl-2,4-dimethylpyridinium Bromide: Similar in structure but with different substitution patterns, affecting its solubility and reactivity.
Uniqueness: this compound stands out due to its specific substitution pattern on the pyridinium ring, which imparts unique solvation properties and thermal stability, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
469885-75-4 |
|---|---|
Molekularformel |
C11H18BrN |
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
1-butyl-2,6-dimethylpyridin-1-ium;bromide |
InChI |
InChI=1S/C11H18N.BrH/c1-4-5-9-12-10(2)7-6-8-11(12)3;/h6-8H,4-5,9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QSCHPZVHJBCMSH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+]1=C(C=CC=C1C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



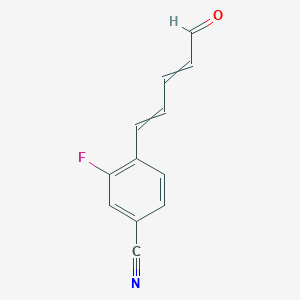
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
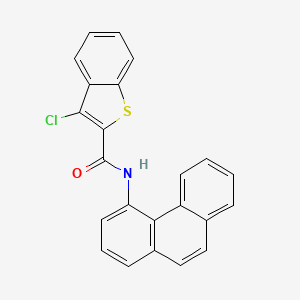
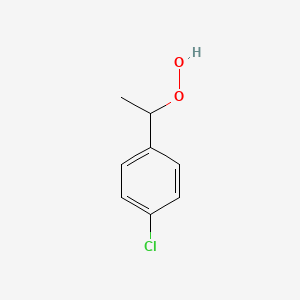
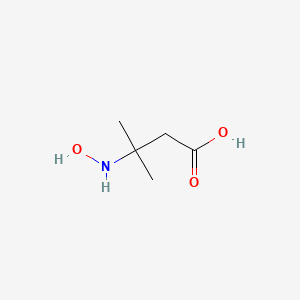
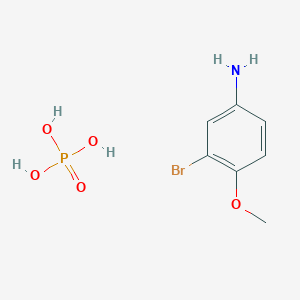
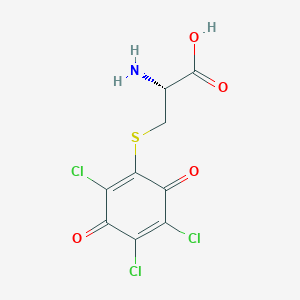
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
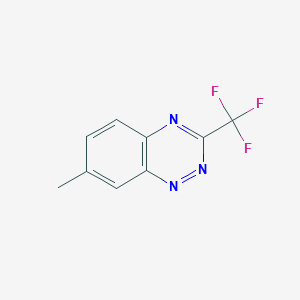
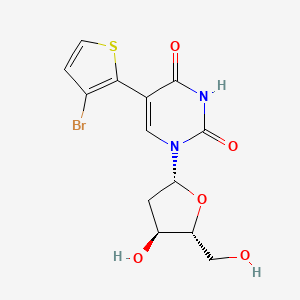
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
